![molecular formula C16H15N3O2S B2695871 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 955260-49-8](/img/structure/B2695871.png)
3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes.
Scientific Research Applications
Heterocyclic Compound Synthesis
- A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, for their anti-inflammatory and analgesic properties. These compounds were evaluated as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Antimicrobial Activities
- Research on pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase properties, providing insights into their potential therapeutic applications. The study demonstrated the significance of these compounds in inhibiting tumor growth and inflammation (A. Rahmouni et al., 2016).
Structural and Supramolecular Studies
- Another investigation into the structural modifications of thiazolopyrimidines highlighted their conformational features and supramolecular aggregation changes. This research offers valuable insights into the design of new molecules with improved properties (H. Nagarajaiah, N. Begum, 2014).
Antimicrobial Evaluation
- The antimicrobial potential of various synthesized heterocyclic systems, including thiazolo[3,2-a]pyrimidine derivatives, was assessed against a range of bacterial and fungal species. Such studies are crucial for the development of new antimicrobial agents (A. Abu‐Hashem, A. Aly, 2017).
Synthesis Techniques and Biological Screening
- Synthesis and characterization of pyrimidine derivatives clubbed with thiazolidinone were conducted to evaluate their antimicrobial and anticancer activities. This research emphasizes the importance of structural diversity in discovering new therapeutic agents (M. Verma, P. Verma, 2022).
properties
IUPAC Name |
3,5-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-6-10(2)8-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)4-5-22-16/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHQJLODUGUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
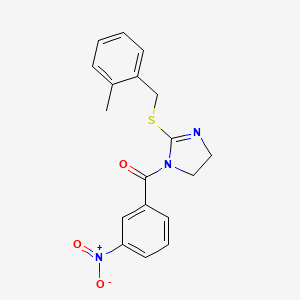
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)

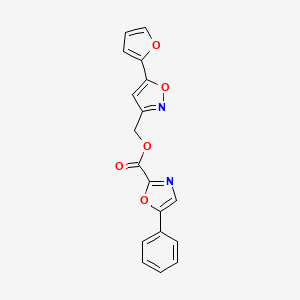


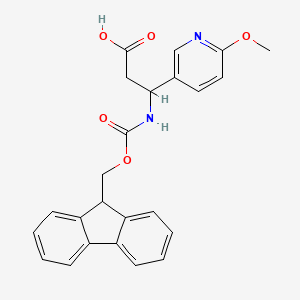
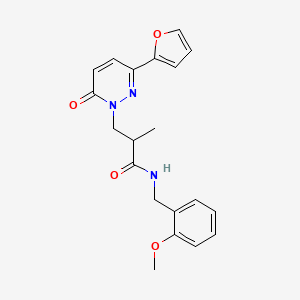
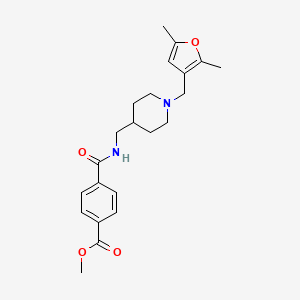
![2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B2695810.png)
